
6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and sulfur atoms. The methoxy group at the 6-position adds to its unique chemical properties. Benzothiazepines are known for their diverse biological activities and are used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its enzyme inhibitory and antimicrobial properties.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. It functions as a strong and selective inhibitor for multiple biological targets, depending on its substituents. The compound can modulate enzyme activity, inhibit microbial growth, and affect central nervous system functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine include:
- 2,3,4,5-Tetrahydro-1,5-benzoxazepine
- 2,3,4,5-Tetrahydro-1,5-benzodiazepine
- 2,3,4,5-Tetrahydro-1,5-benzothiazepine derivatives with different substituents .
Uniqueness
What sets this compound apart is its methoxy group at the 6-position, which can significantly influence its biological activity and chemical reactivity. This unique structural feature makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine |
InChI |
InChI=1S/C10H13NOS/c1-12-8-4-2-5-9-10(8)11-6-3-7-13-9/h2,4-5,11H,3,6-7H2,1H3 |
InChI Key |
PFZPPTBNHSRXBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


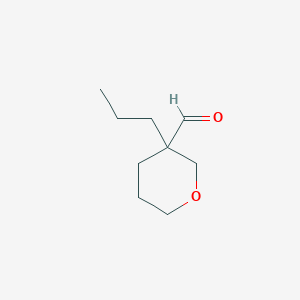

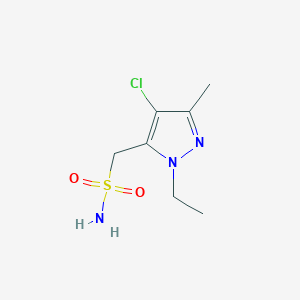
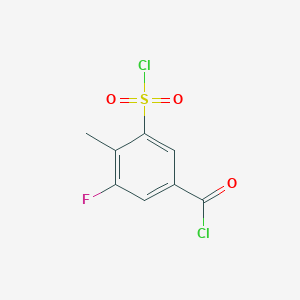
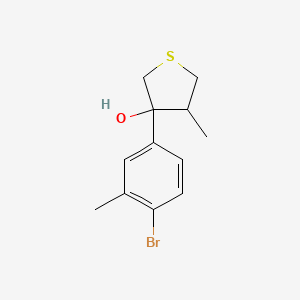
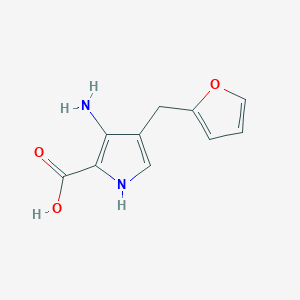
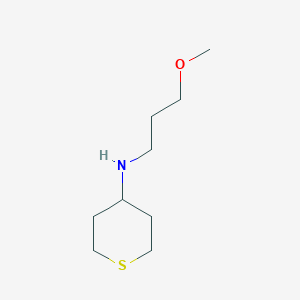
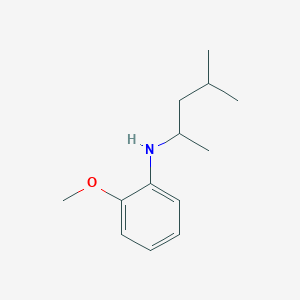
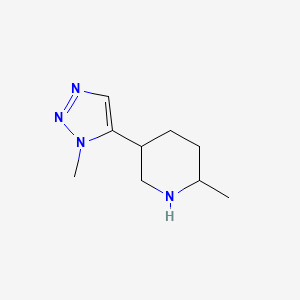
amine](/img/structure/B13256890.png)
![3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13256896.png)

![3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13256932.png)

